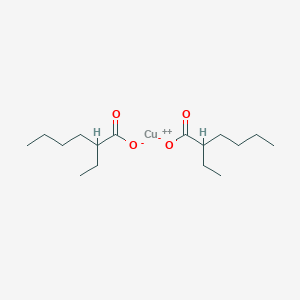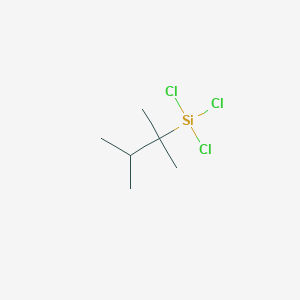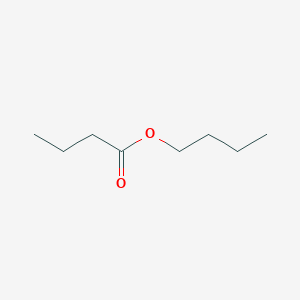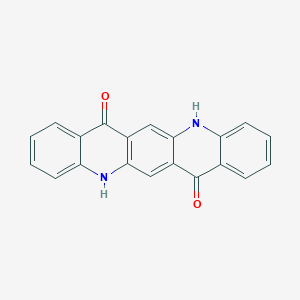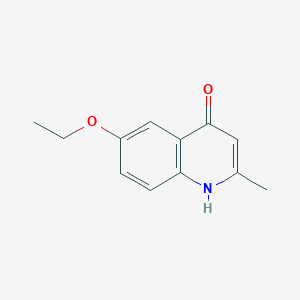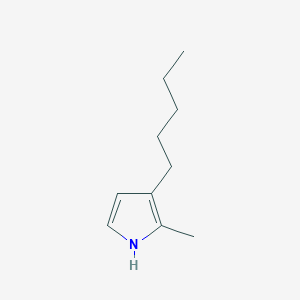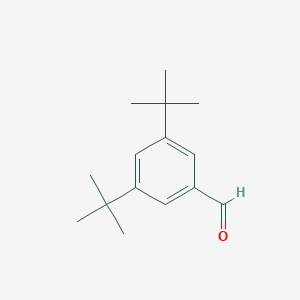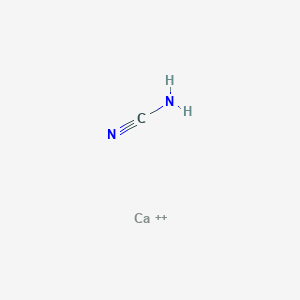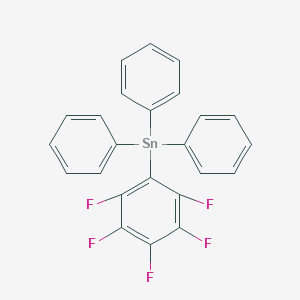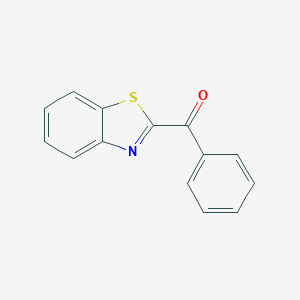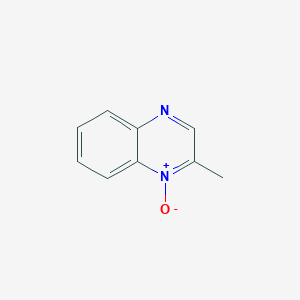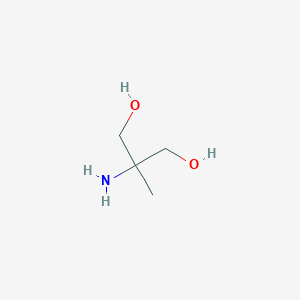![molecular formula C13H17N3O B094325 [(Z)-[(E)-2-Methyl-1-phenylpent-1-en-3-ylidene]amino]urea CAS No. 16983-71-4](/img/structure/B94325.png)
[(Z)-[(E)-2-Methyl-1-phenylpent-1-en-3-ylidene]amino]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(Z)-[(E)-2-Methyl-1-phenylpent-1-en-3-ylidene]amino]urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a urea derivative that has a unique structure, which makes it suitable for use in different areas of research.
作用機序
The mechanism of action of [(Z)-[(E)-2-Methyl-1-phenylpent-1-en-3-ylidene]amino]urea is still not fully understood. However, it is believed that the compound exerts its biological activities by interacting with specific cellular targets. For example, it has been reported to inhibit the activity of certain enzymes that are involved in cell proliferation and survival. It has also been shown to induce apoptosis (programmed cell death) in cancer cells.
生化学的および生理学的効果
[(Z)-[(E)-2-Methyl-1-phenylpent-1-en-3-ylidene]amino]urea has been shown to have various biochemical and physiological effects. For example, it has been reported to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to inhibit the replication of certain viruses, such as hepatitis C virus. In addition, it has been reported to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various diseases.
実験室実験の利点と制限
[(Z)-[(E)-2-Methyl-1-phenylpent-1-en-3-ylidene]amino]urea has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It also exhibits potent biological activities, which make it a useful tool for studying various cellular processes. However, there are also some limitations to its use. For example, the compound may exhibit cytotoxicity at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the research on [(Z)-[(E)-2-Methyl-1-phenylpent-1-en-3-ylidene]amino]urea. Some of the potential areas of research include:
1. Development of new drugs: [(Z)-[(E)-2-Methyl-1-phenylpent-1-en-3-ylidene]amino]urea has shown promising results in preclinical studies as a potential anticancer, antiviral, and antibacterial agent. Further research is needed to develop new drugs based on this compound.
2. Mechanistic studies: The mechanism of action of [(Z)-[(E)-2-Methyl-1-phenylpent-1-en-3-ylidene]amino]urea is still not fully understood. Further studies are needed to elucidate the molecular targets and pathways that are involved in its biological activities.
3. Toxicity studies: Although [(Z)-[(E)-2-Methyl-1-phenylpent-1-en-3-ylidene]amino]urea has shown promising results in preclinical studies, its toxicity profile has not been fully characterized. Further studies are needed to assess its safety and potential side effects.
4. Clinical trials: The efficacy and safety of [(Z)-[(E)-2-Methyl-1-phenylpent-1-en-3-ylidene]amino]urea need to be evaluated in clinical trials. These trials will provide valuable information on the potential use of this compound in the treatment of various diseases.
Conclusion
[(Z)-[(E)-2-Methyl-1-phenylpent-1-en-3-ylidene]amino]urea is a promising compound that has potential applications in various fields of scientific research. Its unique structure and potent biological activities make it a useful tool for studying various cellular processes. Further research is needed to fully understand its mechanism of action, toxicity profile, and potential clinical applications.
合成法
[(Z)-[(E)-2-Methyl-1-phenylpent-1-en-3-ylidene]amino]urea can be synthesized using various methods. The most common method involves the reaction of 2-methyl-1-phenylpent-1-en-3-one with urea in the presence of a catalyst. This reaction results in the formation of [(Z)-[(E)-2-Methyl-1-phenylpent-1-en-3-ylidene]amino]urea. The purity and yield of the product can be improved by using different solvents and reaction conditions.
科学的研究の応用
[(Z)-[(E)-2-Methyl-1-phenylpent-1-en-3-ylidene]amino]urea has potential applications in various fields of scientific research. One of the most significant applications is in the field of medicinal chemistry. This compound has been shown to exhibit anticancer, antiviral, and antibacterial activities. It has also been reported to have anti-inflammatory and antioxidant properties. These properties make it a promising candidate for the development of new drugs for the treatment of various diseases.
特性
CAS番号 |
16983-71-4 |
|---|---|
製品名 |
[(Z)-[(E)-2-Methyl-1-phenylpent-1-en-3-ylidene]amino]urea |
分子式 |
C13H17N3O |
分子量 |
231.29 g/mol |
IUPAC名 |
[(Z)-[(E)-2-methyl-1-phenylpent-1-en-3-ylidene]amino]urea |
InChI |
InChI=1S/C13H17N3O/c1-3-12(15-16-13(14)17)10(2)9-11-7-5-4-6-8-11/h4-9H,3H2,1-2H3,(H3,14,16,17)/b10-9+,15-12- |
InChIキー |
LLHGGYCJJKWMJE-ADCBRGLKSA-N |
異性体SMILES |
CC/C(=N/NC(=O)N)/C(=C/C1=CC=CC=C1)/C |
SMILES |
CCC(=NNC(=O)N)C(=CC1=CC=CC=C1)C |
正規SMILES |
CCC(=NNC(=O)N)C(=CC1=CC=CC=C1)C |
同義語 |
2-Methyl-1-phenyl-1-penten-3-one semicarbazone |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



